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For researchers, scientists, and professionals in drug development, the accurate quantification

of lipids is a critical step in understanding cellular processes, disease pathology, and

therapeutic efficacy. The choice of lipid extraction method can significantly impact the

quantitative accuracy and the breadth of lipid species recovered. This guide provides an

objective comparison of commonly used lipid extraction methods, supported by experimental

data, to aid in the selection of the most appropriate technique for your research needs.

The "gold standard" methods developed by Folch and Bligh & Dyer have been the bedrock of

lipid extraction for decades.[1] These chloroform/methanol-based liquid-liquid extraction (LLE)

protocols are widely used for untargeted lipidomics due to their efficiency in extracting a broad

range of lipid classes.[1][2] However, alternative methods, including those using methyl-tert-

butyl ether (MTBE) and various one-phase extraction systems, have emerged, offering

potential advantages in terms of solvent compatibility with downstream analyses and safety.[2]

[3]

Quantitative Comparison of Lipid Extraction
Methods
The efficiency of a lipid extraction method is not absolute and can vary depending on the lipid

class and the biological matrix being analyzed.[4] The following tables summarize quantitative

data from comparative studies to highlight these differences.
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Method Sample Type
Key Findings on

Total Lipid Yield
Reference

Folch
Marine Tissue (>2%

lipid)

Substantially higher

lipid yield compared to

Bligh & Dyer.[1]

[1]

Folch Human LDL

Higher total lipid yield

compared to

methanol/MTBE and

n-hexane/isopropanol.

[1]

[1]

Bligh & Dyer
Marine Tissue (<2%

lipid)

Equally efficient as the

Folch method.[1]
[1]

Bligh & Dyer
Marine Tissue (>2%

lipid)

Significantly lower

estimates of lipid

content, with

underestimation

increasing with lipid

content.[5] Can

underestimate lipid

content by up to 50%

in high-lipid samples.

[5]

[5]

Acidified Bligh & Dyer Human LDL

Showed a higher yield

of total lipid,

comparable to the

Folch method.[1]

[1]

n-Hexane/Isopropanol Human LDL
Yielded the lowest

amount of lipids.[1]
[1]

Accelerated Solvent

Extraction (ASE) with

CHCl3-MeOH

Clam (Anadara

inaequivalvis)

Afforded significantly

higher yields of total

lipids, total fatty acids,

and polyunsaturated

fatty acids (PUFAs).[6]

[6]
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Method Lipid Class Extraction Efficiency Reference

One-Phase

Extractions (EtOH,

MeOH, MeOH/ACN,

ACN)

Nonpolar lipids

(Triglycerides,

Cholesteryl Esters)

Extraction efficiencies

of less than 5% due to

precipitation.[3]

[3]

One-Phase

Extractions (Various

polar solvents)

Polar

lysophospholipids
Sufficient recovery.[3] [3]

MTBE Method

Lysophosphatidylcholi

nes,

Lysophosphatidyletha

nolamines, Acyl

carnitines,

Sphingomyelins,

Sphingosines

Recoveries were

significantly lower

compared to other

methods.[4]

[4]

Hexane–Isopropanol

Method
Non-polar lipids

Best for non-polar

lipids.[4]
[4]

Folch Method
Broad range of lipid

classes

The most effective for

extraction of a broad

range of lipid classes

in mouse tissues.[4]

[4]

Experimental Protocols
Detailed and consistent execution of experimental protocols is paramount for reproducible and

accurate quantitative results. Below are the methodologies for the classical Folch and Bligh &

Dyer lipid extraction techniques.

Folch Lipid Extraction Method

This method is particularly suitable for solid tissues.[1]

Homogenization: Homogenize the tissue sample in a 2:1 chloroform/methanol mixture. The

final solvent volume should be 20 times the volume of the tissue sample (e.g., 1 gram of
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tissue in 20 mL of solvent).[7]

Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.

[7]

Separation of Liquid Phase: Filter the homogenate or centrifuge it to recover the liquid

phase.[7]

Washing: Wash the collected liquid phase with 0.2 volumes of a 0.9% NaCl solution (e.g., 4

mL of salt solution for 20 mL of the liquid phase).[7]

Phase Separation: After gentle mixing, the mixture is allowed to separate into two phases.

The lower chloroform phase contains the lipids.

Lipid Recovery: Carefully collect the lower chloroform phase containing the extracted lipids.

For quantitative analysis, re-extraction of the residue with chloroform is recommended.[1]

Bligh & Dyer Lipid Extraction Method

This method is considered advantageous for biological fluids and tissue homogenates.[1][8]

Initial Homogenization: To a sample containing 1 mL of water (e.g., cell suspension, plasma),

add 3.75 mL of a 1:2 (v/v) chloroform/methanol mixture.[8]

Vortexing: Vortex the mixture for 10-15 minutes.[8]

Addition of Chloroform: Add 1.25 mL of chloroform and mix for 1 minute.[8]

Addition of Water: Add 1.25 mL of water and mix for another minute.[8]

Centrifugation: Centrifuge the mixture to achieve phase separation.

Lipid Recovery: The lower chloroform phase contains the lipids. Discard the upper aqueous

phase and collect the lower phase.[8]

Visualizing the Workflow and Method Comparison
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To further clarify the experimental process and the relationships between different extraction

strategies, the following diagrams are provided.

Sample Preparation Extraction

Phase Separation
Downstream Analysis

Biological Sample
(Tissue, Plasma, Cells) Homogenization Addition of

Organic Solvents Vortexing/Shaking Centrifugation

Aqueous/Methanol Phase
(Polar Metabolites)

Upper Phase

Organic Phase
(Lipids)Lower Phase Solvent Evaporation LC-MS/MS Analysis

Click to download full resolution via product page

A general workflow for lipid extraction from biological samples.
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Biphasic (Liquid-Liquid) Extraction Monophasic (One-Phase) Extraction

Folch
(Chloroform/Methanol)

Bligh & Dyer
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MTBE
(Methyl-tert-butyl ether)

Alternative Solvent

High Efficiency for
Broad Lipid Classes

Alternative Solvent

Good for LC-MS
(Less Ion Suppression)

One-Phase Methods
(e.g., IPA, EtOH, ACN)

Good for Polar Lipids,
Poor for Nonpolar
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Logical relationships between different lipid extraction methods.

In conclusion, the selection of a lipid extraction method should be guided by the specific

research question, the lipid classes of interest, and the nature of the biological sample. While

the Folch and Bligh & Dyer methods remain robust and widely applicable, newer methods offer

advantages that may be crucial for specific applications. For comprehensive, untargeted

lipidomics, a thorough evaluation and optimization of the chosen extraction protocol are

essential to ensure high-quality, quantitative data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8704327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7345237/
https://pubs.acs.org/doi/10.1021/acs.analchem.2c02117
https://www.mdpi.com/2218-1989/13/9/1002
https://www.mdpi.com/2218-1989/13/9/1002
https://www.vliz.be/imisdocs/publications/134897.pdf
https://bioone.org/
https://lipidomics.creative-proteomics.com/resource/sample-preparation-techniques-in-lipidomics-analysis.htm
https://lipidomics.creative-proteomics.com/resource/sample-preparation-techniques-in-lipidomics-analysis.htm
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.benchchem.com/product/b3026241#evaluating-different-lipid-extraction-methods-for-quantitative-accuracy
https://www.benchchem.com/product/b3026241#evaluating-different-lipid-extraction-methods-for-quantitative-accuracy
https://www.benchchem.com/product/b3026241#evaluating-different-lipid-extraction-methods-for-quantitative-accuracy
https://www.benchchem.com/product/b3026241#evaluating-different-lipid-extraction-methods-for-quantitative-accuracy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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